molecular formula C17H23ClN2O2 B11156279 N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide

N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B11156279
M. Wt: 322.8 g/mol
InChI Key: VGBUVIDDONYNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a chlorobenzoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst. One efficient method involves using Zn(ClO4)2·6H2O as a catalyst under solvent-free conditions at 50°C. This reaction yields N-tert-butyl amides in high yields (87-97%) within a short reaction time (1-5 hours) depending on the type of nitrile used .

Industrial Production Methods

Industrial production of N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

These compounds share structural similarities but may exhibit different chemical reactivity and biological activity due to variations in their substituents.

Conclusion

N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and serve as a valuable tool in the synthesis of complex molecules. The compound’s applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H23ClN2O2/c1-17(2,3)19-15(21)12-8-10-20(11-9-12)16(22)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21)

InChI Key

VGBUVIDDONYNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.